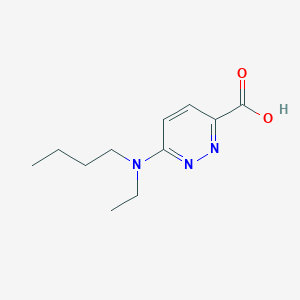
2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde
Descripción general
Descripción
2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde (OPT) is an organic compound belonging to the class of benzaldehydes. It is a versatile and important chemical intermediate used in the synthesis of a wide range of compounds. As a result, it has become increasingly important in the fields of organic synthesis, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde is widely used in scientific research, particularly in the fields of organic synthesis, pharmaceuticals, and materials science. It has been used as a precursor for the synthesis of a variety of compounds, such as thiophene-based polymers and polyesters. In addition, it has been used in the synthesis of drugs, such as anti-inflammatory drugs and antifungal drugs. It has also been used in the synthesis of organic dyes and pigments, as well as in the production of optical materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde is not well understood. However, it is believed that the reaction of 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde with other compounds is catalyzed by the presence of an acid catalyst, such as AlCl3 or BF3. The reaction of 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde with other compounds is thought to involve the formation of an intermediate product, which is then further reacted with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde are not well understood. However, it has been suggested that 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde may be involved in the synthesis of certain drugs, such as anti-inflammatory drugs and antifungal drugs. In addition, it has been suggested that 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde may be involved in the regulation of certain metabolic pathways, such as the synthesis of fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde in lab experiments is its versatility. It can be used in a wide range of reactions, and is relatively easy to synthesize. The main limitation of using 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde in lab experiments is its relatively low reactivity. This means that it may take longer to achieve the desired reaction compared to other compounds.
Direcciones Futuras
There are several potential future directions for the use of 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde in scientific research. For example, it could be used to synthesize new compounds with novel properties. In addition, it could be used to develop new drugs, such as anti-inflammatory drugs and antifungal drugs. It could also be used to develop new materials, such as polymers and optical materials. Finally, it could be used to investigate the biochemical and physiological effects of 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde on various metabolic pathways.
Propiedades
IUPAC Name |
2-(2-oxopropoxy)-5-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-10(16)9-17-13-5-4-11(7-12(13)8-15)14-3-2-6-18-14/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUMDJLIAFOZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=C(C=C(C=C1)C2=CC=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465441.png)







![methyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1465452.png)
![4-[N-(2-hydroxyethyl)prop-2-enamido]benzoic acid](/img/structure/B1465454.png)


![Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate](/img/structure/B1465460.png)
![4-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1465462.png)